EPAC 5376753 was derived from a virtual screening process targeting the hinge region of Epac1, utilizing molecular docking techniques. The compound is classified as an allosteric inhibitor, meaning it binds to a site distinct from the active site of the protein, thereby modulating its activity without directly blocking substrate binding. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.
The synthesis of EPAC 5376753 involves several key steps that are typically characterized by organic synthesis techniques. While specific detailed synthetic routes for this compound may not be extensively documented, the general approach for synthesizing similar compounds often includes:
The molecular structure of EPAC 5376753 can be described in terms of its chemical formula, stereochemistry, and functional groups. While specific structural data may not be available in the search results, compounds with similar properties typically exhibit:
For precise structural data, computational modeling techniques such as Molecular Dynamics simulations may be utilized to visualize the compound's conformation in relation to Epac1.
EPAC 5376753 undergoes specific biochemical reactions upon interaction with Epac1. The primary reaction involves:
The technical details surrounding these reactions often involve kinetic studies to measure binding constants and inhibition rates.
The mechanism by which EPAC 5376753 exerts its effects involves several steps:
Data supporting these mechanisms typically include fluorescence-based assays and statistical analyses confirming significant inhibition compared to controls.
While specific physical properties such as melting point or solubility for EPAC 5376753 are not detailed in the available sources, compounds in this class generally exhibit:
Relevant analyses might include spectral data (NMR, IR) that provide insights into molecular interactions and stability profiles.
EPAC 5376753 has potential applications in various scientific fields:
cAMP synthesis is catalyzed by adenylyl cyclases (ACs) following GPCR activation (e.g., by β-adrenergic agonists). Its degradation is mediated by PDEs, ensuring signal specificity and duration. Beyond PKA, EPAC proteins transduce cAMP signals through Rap GTPase-dependent mechanisms:
Table 1: Key cAMP Effectors and Their Functions
Effector | Activation Trigger | Primary Targets | Biological Roles |
---|---|---|---|
PKA | cAMP binding | Transcription factors (CREB), ion channels | Metabolism, gene expression |
EPAC | cAMP binding | Rap1/Rap2 GTPases | Cell adhesion, exocytosis, inflammation |
CNG Channels | cAMP binding | Ion fluxes | Olfaction, phototransduction |
Two EPAC isoforms exist: ubiquitously expressed EPAC1 (RAPGEF3) and neuron-enriched EPAC2 (RAPGEF4). Both share a modular structure but exhibit distinct regulatory properties:
Structural Features
Functional Differences
Table 2: Structural and Functional Comparison of EPAC Isoforms
Feature | EPAC1 | EPAC2 |
---|---|---|
Gene | RAPGEF3 | RAPGEF4 |
Domain Architecture | Single CNB, DEP, REM, RA, CDC25 | Two CNB domains, DEP, REM, RA, CDC25 |
Tissue Distribution | Ubiquitous (heart, kidney, immune cells) | Brain, pancreas, adrenal glands |
Key Functions | Fibroblast migration, cardiac remodeling | Insulin exocytosis, synaptic plasticity |
Cardiac Remodeling
Chronic β-adrenergic stimulation in heart failure dysregulates cAMP signaling, promoting EPAC1-driven pathological pathways:
Metabolic Regulation
EPAC proteins influence glucose homeostasis and insulin sensitivity:
Table 3: Pathophysiological Roles of EPAC1 and Inhibition by EPAC 5376753
Pathology | EPAC1 Mechanism | Effect of EPAC 5376753 |
---|---|---|
Cardiac Fibrosis | ↑ Fibroblast migration via Rap1 | Blocks migration (IC₅₀ = 4 µM) |
Heart Failure | ↑ Calcium leak via PLCε | Prevents aberrant Ca²⁺ release |
Insulin Resistance | Modulates hepatic gluconeogenesis | Under investigation |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8